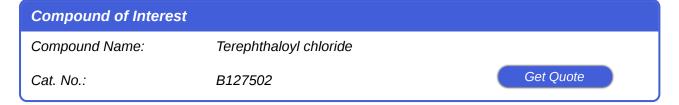


terephthaloyl chloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Terephthaloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **terephthaloyl chloride** (TCL), a critical bifunctional molecule widely utilized in polymer chemistry and as an intermediate in the synthesis of pharmaceuticals and other high-performance materials. This document details its chemical and physical properties, synthesis and purification protocols, and key applications, with a focus on its relevance to research and development.

Chemical Identity and Molecular Structure

Terephthaloyl chloride, with the CAS Number 100-20-9, is the acyl chloride derivative of terephthalic acid.[1][2] Its systematic IUPAC name is benzene-1,4-dicarbonyl dichloride.[3][4] The molecular structure consists of a central benzene ring to which two carbonyl chloride groups are attached at the para (1 and 4) positions. This symmetrical and linear arrangement is fundamental to its utility in forming rigid, high-strength polymers.

Molecular Formula: $C_8H_4Cl_2O_2[1][2]$

Molecular Structure:

SMILES:O=C(Cl)c1ccc(C(Cl)=O)cc1[2]



- InChl:InChl=1S/C8H4Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H[3][4]
- InChikey:LXEJRKJRKIFVNY-UHFFFAOYSA-N[3][4]

Physicochemical Properties

Terephthaloyl chloride is a white crystalline solid at room temperature, often appearing as flakes or needles with a pungent odor.[1][3] It is a highly reactive compound, particularly sensitive to moisture, with which it readily hydrolyzes to form terephthalic acid and hydrochloric acid.[1]

Table 1: General and Physical Properties of Terephthaloyl Chloride

Property	Value
CAS Number	100-20-9[1][2]
Molecular Weight	203.02 g/mol [1][4]
Appearance	White to off-white solid (flakes or needles)[1][3]
Melting Point	81.5 to 83 °C[1][2]
Boiling Point	265 °C[1][2]
Density	1.34 g/cm ³ [1][2]
Vapor Pressure	0.02 mmHg at 25 °C[5]

Table 2: Solubility of Terephthaloyl Chloride

Solvent	Solubility
Water	Insoluble; reacts to form terephthalic acid and HCI[1]
Ethanol	Soluble (100 mg/mL), clear, colorless solution[5]
Organic Solvents	Soluble in acetone, toluene, chloroform, and other organic solvents[1][4]



Table 3: Spectroscopic Data for Terephthaloyl Chloride

Spectroscopic Technique	Characteristic Peaks/Signals
Infrared (IR)	1785 cm ⁻¹ (C=O stretch, strong), 1600 cm ⁻¹ (aromatic C=C stretch, medium), 1250 cm ⁻¹ (C-Cl stretch, strong)[6]
¹H NMR (in CDCl₃)	A singlet is observed for the aromatic protons.
¹³ C NMR	Signals corresponding to the aromatic carbons and the carbonyl carbons are present.[3]
Mass Spectrometry	Molecular ion peak (M^+) at $m/z = 202.[7]$

Experimental Protocols

The most common laboratory and industrial method for synthesizing **terephthaloyl chloride** is the reaction of terephthalic acid with thionyl chloride, often with a catalyst.[1][8]

Materials and Equipment:

- Terephthalic acid
- Thionyl chloride (SOCl₂)
- N,N-dimethylformamide (DMF) or pyridine (catalyst)
- · Round-bottom flask
- Reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH solution)
- Heating mantle
- Stirring apparatus
- Vacuum distillation setup or recrystallization apparatus

Procedure:



- In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend terephthalic acid in an excess of thionyl chloride.
- Add a catalytic amount of DMF or pyridine to the suspension.
- Heat the mixture to reflux (approximately 80 °C) with constant stirring.[1][9] The reaction is typically continued for 10-12 hours, during which the solid terephthalic acid will dissolve as it is converted to the soluble **terephthaloyl chloride**.[9] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride by distillation under reduced pressure.[9]
- The crude terephthaloyl chloride can be purified by either vacuum distillation or recrystallization from a non-polar solvent like hexane to yield the final product.[1]

This protocol describes the synthesis of an aramid polymer, demonstrating a key application of **terephthaloyl chloride**.

Materials and Equipment:

- Terephthaloyl chloride
- p-Phenylenediamine
- N-methyl-2-pyrrolidone (NMP)
- Pyridine
- Calcium chloride (CaCl₂) or Lithium chloride (LiCl) (optional, to aid solubility)
- Two beakers or flasks
- Stirring apparatus

Procedure:



- Prepare two separate solutions:
 - Organic Phase: In a dry flask, dissolve a specific molar equivalent of terephthaloyl
 chloride in an appropriate organic solvent like N-methyl-2-pyrrolidone (NMP).[10]
 - Aqueous/Amine Phase: In a separate flask, dissolve an equimolar amount of pphenylenediamine and pyridine (as an acid scavenger) in NMP.[10] If desired, salts like
 CaCl₂ or LiCl can be added to this phase to help keep the resulting polymer in solution.
 [10]
- Cool the amine solution in an ice bath.
- Slowly and with vigorous stirring, add the terephthaloyl chloride solution dropwise to the cooled amine solution.[10]
- A polymer will form at the interface of the two solutions. The reaction mixture will become viscous.[10]
- Continue stirring at 0 °C for about 30 minutes, and then allow the reaction to proceed at room temperature for at least one hour to ensure a high degree of polymerization.[10]
- The resulting polymer can be precipitated by pouring the reaction mixture into a non-solvent like water.
- The precipitated polymer is then collected by filtration, washed thoroughly with water and a solvent like methanol to remove unreacted monomers and salts, and dried under vacuum.

Applications in Research and Development

The primary application of **terephthaloyl chloride** is as a monomer in the synthesis of high-performance polymers, most notably aramids like Kevlar.[1][2] Its rigid, linear structure and the reactive acyl chloride groups allow for the formation of strong, thermally stable, and chemically resistant polymers through polycondensation reactions with diamines.[1][11] These materials are indispensable in aerospace, ballistic protection, and industrial applications.

In the pharmaceutical industry, **terephthaloyl chloride** serves as a crucial intermediate and a bifunctional building block.[12] Its two reactive sites allow it to act as a linker to connect



different molecular fragments or to construct larger, more complex molecules. The acyl chloride groups readily undergo reactions such as esterification and amidation, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).[12] While specific examples of drugs synthesized using TCL are often proprietary, its role is to introduce a rigid phenyl diether or diamide core into a target molecule, which can be critical for achieving the desired therapeutic activity.[12] The high purity of TCL is paramount in this application to avoid impurities that could compromise the safety and efficacy of the final drug product.[12]

Terephthaloyl chloride is also used as a cross-linking agent for various polymers and as a water scavenger to stabilize isocyanates and urethane prepolymers.[1][11] It is also an intermediate in the synthesis of some pesticides and dyes.[13]

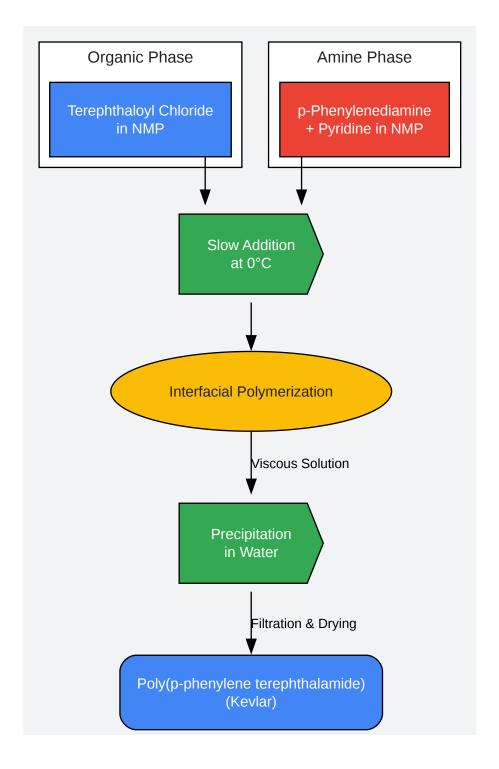
Mandatory Visualizations



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Caption: Synthesis workflow for terephthaloyl chloride.





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Caption: Interfacial polymerization of Kevlar.



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- To cite this document: BenchChem. [terephthaloyl chloride CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127502#terephthaloyl-chloride-cas-number-and-molecular-structure]

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